

1-(3-Bromophenyl)cyclopropanecarboxylic acid solubility profile

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B181478

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An In-depth Technical Guide to the Solubility Profile of **1-(3-Bromophenyl)cyclopropanecarboxylic Acid**

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of **1-(3-Bromophenyl)cyclopropanecarboxylic acid**. Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's bioavailability, manufacturability, and therapeutic efficacy. This document, intended for researchers, scientists, and drug development professionals, moves beyond simple data reporting to explain the causality behind experimental design. We will explore the theoretical underpinnings of this molecule's pH-dependent solubility, detail robust, self-validating protocols for its determination, and discuss the interpretation of solubility data in the context of preclinical and formulation development. All methodologies and claims are grounded in established scientific principles and supported by authoritative references.

Introduction: Solubility as a Cornerstone of Drug Developability

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its path forward. Among these, aqueous solubility is a paramount gatekeeper. A

compound's ability to dissolve in the aqueous environment of the gastrointestinal tract is often the rate-limiting step for its absorption and, consequently, its systemic availability.^[1] **1-(3-Bromophenyl)cyclopropanecarboxylic acid**, by virtue of its carboxylic acid moiety, is classified as a weak acid.^[2] This structural feature predicts that its solubility will be highly dependent on the pH of its environment, a crucial factor considering the variable pH landscape of the human gastrointestinal tract, which ranges from highly acidic in the stomach (pH 1-3) to slightly alkaline in the small intestine.^[3]

An inadequate understanding of a compound's solubility profile can lead to costly failures in later development stages. Poor solubility can result in low and erratic bioavailability, challenging formulation development, and an increased risk of failing to demonstrate efficacy in clinical trials. Therefore, a thorough and early characterization of the solubility profile, as outlined in this guide, is not merely a data-gathering exercise but a fundamental component of a successful drug development program.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies. These parameters provide the context for its expected behavior.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrO ₂	[4]
Molecular Weight	241.08 g/mol	[4]
Predicted pKa	4.23 ± 0.20	[4]
Predicted Water Solubility	0.29 g/L (at 25 °C)	[4]

The key feature is the carboxylic acid group, which is expected to have a pKa in the range of 4-5.^[5] The predicted pKa of ~4.23 suggests that at physiological pH in the intestine (~6.8-7.4), a significant portion of the molecule will be in its ionized, more soluble form.^[4]

Theoretical Framework: The Henderson-Hasselbalch Equation in Practice

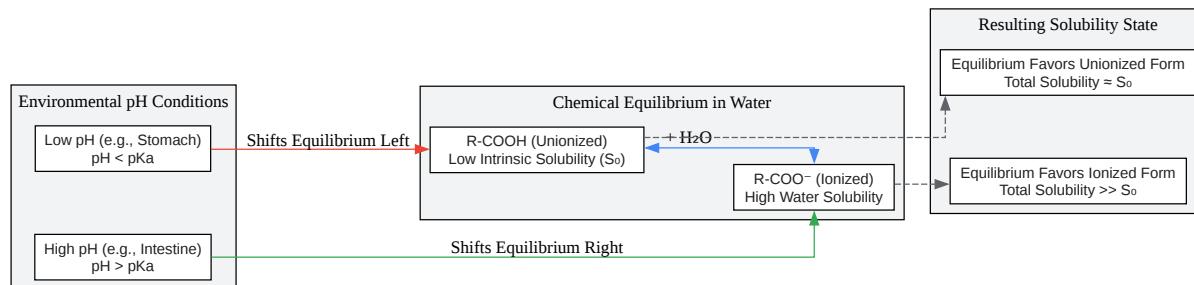
The pH-dependent solubility of an ionizable compound like **1-(3-Bromophenyl)cyclopropanecarboxylic acid** is mathematically described by the Henderson-Hasselbalch equation.[2][6] This equation relates the pH of a solution to the pKa of the ionizable group and the ratio of the ionized (conjugate base, A^-) to the unionized (acid, HA) species.[7]

$$pH = pKa + \log ([A^-] / [HA])$$

For a carboxylic acid, the unionized form (HA) is neutral and typically exhibits low intrinsic solubility (S_0). The ionized form (A^-), being charged, is significantly more soluble in water.[8] The total solubility (S) at a given pH is the sum of the concentration of the unionized form (which is constant and equal to S_0) and the concentration of the ionized form.

This relationship dictates that:

- At $pH \ll pKa$: The compound is predominantly in its unionized (HA) form, and its solubility is close to its low intrinsic solubility (S_0).
- At $pH = pKa$: The compound is 50% ionized and 50% unionized.[9]
- At $pH \gg pKa$: The compound is predominantly in its ionized (A^-) form, leading to a logarithmic increase in total solubility.[10]



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Caption: Influence of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocols for Solubility Determination

To generate a reliable solubility profile, a systematic and validated experimental approach is required. The choice of method depends on the stage of drug development, balancing throughput with accuracy.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

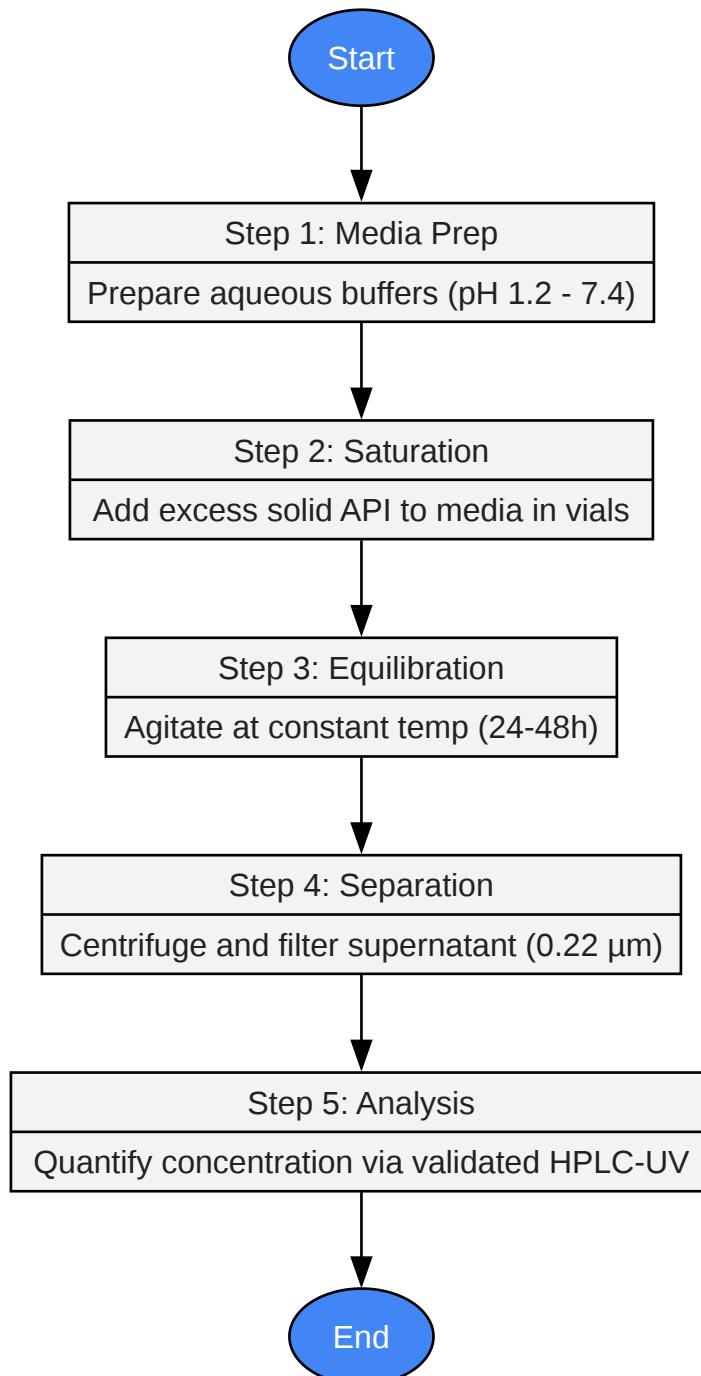
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.^{[11][12]} Its reliability stems from allowing the system to reach a true equilibrium between the solid and dissolved states.

Experimental Protocol:

- Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, 7.4) and any relevant non-aqueous or co-solvent systems.
- Sample Addition: Add an excess of solid **1-(3-Bromophenyl)cyclopropanecarboxylic acid** to a vial containing a known volume of the test medium. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.^[11]
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but a time-to-equilibrium study should be performed initially to validate this duration.^{[13][14]}
- Phase Separation: After equilibration, separate the undissolved solid. A robust method is centrifugation at high speed, followed by filtering the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).^[15]
- Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid

Chromatography with UV detection (HPLC-UV). A calibration curve with known standards is required for accurate quantification.[16]

- Data Reporting: Report the solubility in mg/mL or μ g/mL at the specified pH and temperature.



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